Unii-U3C8E5bwkr
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Overview
Description
Dolasetron mesylate, identified by the Unique Ingredient Identifier (UNII) U3C8E5BWKR, is a pharmaceutical compound with the chemical formula C19H20N2O3.CH4O3S.H2O . It is primarily used as an antinauseant and antiemetic agent, particularly effective in preventing nausea and vomiting associated with cancer chemotherapy and postoperative recovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dolasetron mesylate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the indole core: This is achieved through cyclization reactions involving appropriate precursors.
Functionalization of the indole ring: Introduction of functional groups such as carboxylates and amines.
Industrial Production Methods: Industrial production of dolasetron mesylate follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch processing: Ensuring consistent quality and yield.
Purification: Using techniques such as crystallization and chromatography to achieve high purity.
Quality control: Rigorous testing to ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Dolasetron mesylate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Substitution reactions can occur at the amine or carboxylate groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various metabolites and derivatives of dolasetron, which can have different pharmacological properties .
Scientific Research Applications
Dolasetron mesylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of indole derivatives.
Biology: Investigated for its effects on serotonin receptors and related pathways.
Medicine: Extensively used in clinical trials to evaluate its efficacy in preventing nausea and vomiting.
Industry: Utilized in the development of new antiemetic drugs and formulations.
Mechanism of Action
Dolasetron mesylate exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This action prevents the binding of serotonin, a key neurotransmitter involved in the emetic response, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Granisetron: Also a 5-HT3 receptor antagonist with a similar mechanism of action.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness of Dolasetron Mesylate: Dolasetron mesylate is unique in its specific binding affinity and selectivity for the 5-HT3 receptors, which contributes to its effectiveness and safety profile. Compared to other similar compounds, it has a distinct pharmacokinetic profile and is often preferred for certain patient populations .
Properties
Molecular Formula |
C20H26N2O7S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate;hydrate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2/t11?,12-,13?,14?;;/m0../s1 |
InChI Key |
QTFFGPOXNNGTGZ-GFUUJVMUSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54.O |
Canonical SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
Origin of Product |
United States |
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